![molecular formula C9H5F3N2O2 B3059916 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1426135-67-2](/img/structure/B3059916.png)
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
- Researchers have explored derivatives of this compound as potential covalent anticancer agents. One specific derivative, I-11 , has shown promise in treating intractable cancers . Further investigations are ongoing to understand its mechanism of action and efficacy.
- Imidazo[1,2-a]pyridine analogues, including compounds related to our target, have been evaluated for their antimycobacterial properties. For instance, Q203 , a related compound, demonstrated significant reductions in bacterial load in a mouse model of tuberculosis infection .
Anticancer Agents
Tuberculosis Treatment
Mechanism of Action
Target of Action
The primary targets of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid are the KRAS G12C mutated cells . KRAS is a gene that acts as an on/off switch in cell signaling, and mutations in this gene can result in cell signals that lead to cancer .
Mode of Action
This compound interacts with its targets through a covalent bond, which is a strong type of chemical bond where electrons are shared between atoms . This interaction results in the inhibition of the target, thereby preventing the cell signaling that leads to cancer .
Biochemical Pathways
Disruption of this pathway can lead to the prevention of cancer cell proliferation .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By targeting and inhibiting KRAS G12C mutated cells, the compound can prevent the cell signaling that leads to cancer, thereby potentially stopping the growth of cancer cells .
Future Directions
properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-6(8(15)16)4-13-7(14)3-5/h1-4H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHUSYUSMKAMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187312 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
1426135-67-2 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426135-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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